2-(But-3-en-1-yl)cyclohexan-1-ol
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Overview
Description
2-(But-3-en-1-yl)cyclohexan-1-ol is an organic compound with the molecular formula C10H18O It is a cyclohexanol derivative featuring a but-3-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-en-1-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with but-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like ethanol. After the reaction, the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(But-3-en-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: 2-(But-3-en-1-yl)cyclohexanone.
Reduction: 2-(But-3-en-1-yl)cyclohexane.
Substitution: 2-(But-3-en-1-yl)cyclohexyl chloride.
Scientific Research Applications
2-(But-3-en-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies involving reaction mechanisms and kinetics.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(But-3-en-1-yl)cyclohexan-1-ol depends on its interaction with specific molecular targets. In biochemical contexts, it may interact with enzymes or receptors, altering their activity and influencing metabolic pathways. The exact mechanism can vary based on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(But-3-en-1-yl)cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.
2-(But-3-en-1-yl)cyclohexane: Similar structure but fully saturated without the hydroxyl group.
Cyclohexanol: Lacks the but-3-en-1-yl substituent.
Uniqueness
2-(But-3-en-1-yl)cyclohexan-1-ol is unique due to the presence of both a cyclohexanol moiety and a but-3-en-1-yl substituent. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H18O |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-but-3-enylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-2-3-6-9-7-4-5-8-10(9)11/h2,9-11H,1,3-8H2 |
InChI Key |
RYESRRSHSJJRFX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1CCCCC1O |
Origin of Product |
United States |
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